molecular formula C13H15ClN4O B12925423 5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine CAS No. 2032-90-8

5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine

Cat. No.: B12925423
CAS No.: 2032-90-8
M. Wt: 278.74 g/mol
InChI Key: UTACRYWPYVJJJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a chlorinated benzene derivative, the pyrimidine ring is constructed through cyclization reactions.

    Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

    Final Amination:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

    Substitution: The aromatic chlorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for conditions such as cancer, infections, or inflammatory diseases.

    Industry: Used in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine
  • 5-(4-Chlorophenyl)-6-(methoxymethyl)pyrimidine-2,4-diamine
  • 5-(4-Bromophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine

Uniqueness

The presence of the ethoxymethyl group at position 6 and the chlorophenyl group at position 5 distinguishes 5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine from its analogs. These structural features may confer unique chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

CAS No.

2032-90-8

Molecular Formula

C13H15ClN4O

Molecular Weight

278.74 g/mol

IUPAC Name

5-(4-chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C13H15ClN4O/c1-2-19-7-10-11(12(15)18-13(16)17-10)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H4,15,16,17,18)

InChI Key

UTACRYWPYVJJJH-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.